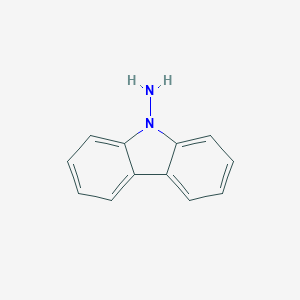

9H-carbazol-9-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

carbazol-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWOOPTAAXMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298501 | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17223-85-7 | |

| Record name | 17223-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9H-carbazol-9-amine synthesis mechanism and reaction pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9H-carbazol-9-amine, a key intermediate in the development of various pharmaceuticals and functional materials. The document details the reaction mechanism, a step-by-step experimental protocol, and the expected analytical data for the synthesized compound.

Introduction

9H-carbazol-9-amine, also known as 9-aminocarbazole, is a derivative of carbazole featuring an amino group attached to the nitrogen atom of the pyrrole ring. This modification provides a reactive handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound is of significant interest to researchers exploring novel carbazole-based therapeutic agents and organic electronic materials.

Synthesis Mechanism and Reaction Pathway

The synthesis of 9H-carbazol-9-amine from carbazole proceeds via a two-step mechanism involving deprotonation followed by electrophilic amination.

-

Deprotonation of Carbazole: In the first step, a strong base, such as potassium hydroxide (KOH), is used to deprotonate the nitrogen atom of the carbazole ring. The acidic nature of the N-H proton in carbazole facilitates the formation of the resonance-stabilized carbazolide anion.

-

Electrophilic Amination: The resulting carbazolide anion acts as a nucleophile and attacks the electrophilic nitrogen atom of the aminating agent, hydroxylamine-O-sulfonic acid (HOSA). The nitrogen atom in HOSA is rendered electrophilic by the presence of the electron-withdrawing sulfonate group. This nucleophilic attack results in the formation of the N-N bond, yielding 9H-carbazol-9-amine and the bisulfate anion as a byproduct.

Quantitative Data

The yield of 9H-carbazol-9-amine can be influenced by reaction conditions such as temperature, reaction time, and the purity of reagents. A reported synthesis starting with 25g of carbazole yielded 9.5g of a mixture containing the product and unreacted carbazole, indicating a moderate yield that can be optimized through careful control of the reaction parameters[1]. Further purification is necessary to isolate the pure compound.

| Parameter | Value | Reference |

| Starting Material | 25 g Carbazole | [1] |

| Product Yield (crude mixture) | 9.5 g | [1] |

Experimental Protocol

The following protocol is based on a known procedure for the synthesis of 9H-carbazol-9-amine[1].

Materials:

-

9H-Carbazole

-

Potassium hydroxide (KOH)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Dichloromethane

-

Hexane

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolution: In a 250 ml round-bottom flask, dissolve 25 g of carbazole in dimethylformamide.

-

Deprotonation: Cool the solution in an ice-salt bath. Add 42 g of potassium hydroxide portion-wise while stirring.

-

Amination: To the cooled mixture, add hydroxylamine-O-sulfonic acid. Continue stirring for two hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Washing: Wash the organic extracts sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of 25% dichloromethane in hexane to yield 9H-carbazol-9-amine.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the carbazole ring system and a signal for the amino protons. The aromatic protons will likely appear as multiplets in the range of 7.0-8.5 ppm. The amino protons are expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve carbon atoms of the carbazole framework. The chemical shifts of these carbons will be in the aromatic region, typically between 110 and 140 ppm.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 9H-carbazol-9-amine (182.22 g/mol ). Fragmentation patterns would likely involve the loss of the amino group or cleavage of the carbazole ring.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm), -NH₂ protons (broad singlet) |

| ¹³C NMR | Aromatic carbons (~110-140 ppm) |

| IR (cm⁻¹) | N-H stretch (~3300-3500), Aromatic C-H stretch (~3000-3100), Aromatic C=C stretch (~1450-1600) |

| Mass Spec (m/z) | Molecular ion peak at ~182 |

References

Spectroscopic Analysis of 9H-carbazol-9-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 9H-carbazol-9-amine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the anticipated spectroscopic characteristics based on the well-established principles of NMR, IR, and mass spectrometry for the carbazole and amine functional groups. Detailed experimental protocols for acquiring high-quality spectroscopic data are also presented, along with a generalized workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of 9H-carbazol-9-amine and related compounds.

Introduction

9H-carbazol-9-amine, also known as N-aminocarbazole, is a derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities and material properties. The introduction of an amino group at the 9-position can significantly influence the electronic properties and reactivity of the carbazole system, making 9H-carbazol-9-amine a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its characterization and further development.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 9H-carbazol-9-amine is expected to be dominated by signals from the aromatic protons of the carbazole ring system. The symmetry of the carbazole core will be reflected in the spectrum. The protons at positions 1, 8, 4, and 5 are expected to be in a more downfield region compared to the protons at 2, 7, 3, and 6. The amino group protons (-NH₂) are anticipated to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbons directly attached to the nitrogen atom (C4a, C4b, C9a, C8a) will have characteristic chemical shifts. The presence of the amino group is expected to have a minor shielding effect on the carbazole ring carbons compared to the unsubstituted carbazole.

Table 1: Predicted NMR Data for 9H-carbazol-9-amine

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 8.1 | H-4, H-5 |

| ~ 7.5 | H-1, H-8 |

| ~ 7.4 | H-2, H-7 |

| ~ 7.2 | H-3, H-6 |

| Broad singlet | -NH₂ |

Note: Predicted values are based on the general chemical shift ranges for carbazole derivatives and are for reference purposes. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of 9H-carbazol-9-amine will exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine will be prominent. Aromatic C-H and C=C stretching vibrations from the carbazole ring will also be clearly visible.

Table 2: Predicted Significant IR Absorption Bands for 9H-carbazol-9-amine

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3400 - 3300 | N-H stretch (asymmetric) | Medium |

| 3330 - 3250 | N-H stretch (symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1650 - 1580 | N-H bend | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1335 - 1250 | Aromatic C-N stretch | Strong |

| 910 - 665 | N-H wag | Broad, Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 9H-carbazol-9-amine is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the amino group and fragmentation of the carbazole ring.

Table 3: Predicted Mass Spectrometry Data for 9H-carbazol-9-amine

| m/z (Predicted) | Assignment |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - NH₂]⁺ |

| 140 | [M - NH₂ - HCN]⁺ |

| 139 | [C₁₁H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of 9H-carbazol-9-amine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Place the sample in the IR beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added in the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion probe (DIP) or gas chromatography (GC) can be used. For less stable compounds, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more suitable.

-

Ionization: Use an appropriate ionization method. Electron ionization (EI) is common for providing detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 9H-carbazol-9-amine.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The interpretation of the collective data from these techniques is crucial for unambiguous structure elucidation. The NMR data provides the carbon-hydrogen framework, the IR spectrum identifies the functional groups present, and the mass spectrum gives the molecular weight and fragmentation information. Together, these three spectroscopic methods provide a powerful toolkit for the comprehensive characterization of 9H-carbazol-9-amine.

Conclusion

This technical guide has outlined the expected spectroscopic properties of 9H-carbazol-9-amine and provided detailed protocols for its analysis using NMR, IR, and mass spectrometry. While experimental data remains scarce in the public domain, the predictive analysis and standardized methodologies presented herein offer a solid foundation for researchers working with this compound. The successful application of these spectroscopic techniques is fundamental to confirming the identity and purity of 9H-carbazol-9-amine, thereby enabling its further exploration in various scientific and industrial applications.

An In-depth Technical Guide to the Physical and Chemical Properties of 9H-carbazol-9-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 9H-carbazol-9-amine. While experimental data for this specific compound is limited in publicly available literature, this document compiles available information, including computed properties and data from closely related carbazole derivatives, to offer a valuable resource for researchers. The guide covers structural information, physicochemical properties, synthesis, reactivity, and general experimental protocols relevant to the study of this class of compounds.

Introduction

9H-carbazol-9-amine, a derivative of the tricyclic heterocyclic aromatic compound carbazole, is a molecule of interest in medicinal chemistry and materials science. The introduction of an amino group at the 9-position of the carbazole nucleus significantly influences its electronic properties and reactivity, making it a potentially valuable building block for the synthesis of novel compounds with diverse biological activities. Carbazole derivatives have been investigated for a wide range of pharmacological applications, including antimicrobial, anticancer, and neuroprotective effects.[1] This guide aims to consolidate the current understanding of the physical and chemical characteristics of 9H-carbazol-9-amine to support further research and development.

Structural and Physicochemical Properties

Table 1: Physical and Chemical Properties of 9H-carbazol-9-amine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂ | --- |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Light brown solid | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane.[3] | [3] |

| pKa | Not available | --- |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Note: Some of the data presented are computed or inferred from structurally similar compounds due to the limited availability of experimental data for 9H-carbazol-9-amine.

Synthesis and Purification

A common method for the synthesis of 9H-carbazol-9-amine involves the amination of carbazole.

Synthesis of 9H-carbazol-9-amine

A documented synthesis protocol involves the reaction of carbazole with hydroxylamine-O-sulfonic acid in the presence of a strong base.[4]

Experimental Protocol:

-

Dissolve 25 g of carbazole in 250 ml of dimethylformamide (DMF).

-

Cool the solution in an ice-salt bath.

-

Add 42 g of potassium hydroxide portionwise to the cooled solution.

-

To this mixture, add hydroxylamine-O-sulfonic acid.

-

After two hours, add water to the mixture and extract with ethyl acetate.

-

Wash the organic extracts with water and brine.

-

After drying and filtering, evaporate the solvent.

-

Purify the residue using silica column chromatography with a 25% dichloromethane in hexane eluent to yield the product.[4]

Chemical Reactivity

The reactivity of 9H-carbazol-9-amine is primarily dictated by the lone pair of electrons on the nitrogen atom of the amino group. This amino group can act as a nucleophile, participating in various chemical transformations.

-

N-Alkylation and N-Acylation: The amino group can undergo reactions with alkyl halides or acylating agents to form N-substituted derivatives.

-

Reactions with Carbonyl Compounds: Condensation reactions with aldehydes and ketones can lead to the formation of Schiff bases.

Spectral Data

Specific experimental spectral data for 9H-carbazol-9-amine is not widely published. However, the expected spectral characteristics can be inferred from the analysis of related carbazole derivatives.

Table 2: Predicted and Expected Spectral Data for 9H-carbazol-9-amine

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the carbazole rings are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the NH₂ group would likely appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Aromatic carbons of the carbazole core would resonate in the δ 110-140 ppm range. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine are expected in the range of 3300-3500 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching bands would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 182.22. |

General Experimental Protocol for Spectroscopic Analysis

The following outlines a general workflow for the characterization of carbazole derivatives.

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-Aminocarbazole | C12H10N2 | CID 276207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy [3-(9H-carbazol-9-yl)propyl](methyl)amine | 23690-09-7 [smolecule.com]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 9H-Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the methodologies used to determine the crystal structure and molecular geometry of carbazole-based compounds, with a focus on the core 9H-carbazole scaffold. While experimental crystallographic data for the specific molecule 9H-carbazol-9-amine is not publicly available at the time of this publication, this document outlines the standard experimental and computational protocols used for such determinations. Furthermore, it presents representative structural data from a related carbazole derivative to illustrate the typical molecular geometry of this class of compounds. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science who are working with carbazole derivatives.

Introduction to the Structural Chemistry of Carbazoles

Carbazole is a tricyclic aromatic heterocycle that forms the core of many biologically active molecules and functional organic materials.[1] The carbazole ring system is known for its rigidity and planarity, which contribute to its unique electronic and photophysical properties. Understanding the precise three-dimensional arrangement of atoms in carbazole derivatives is crucial for structure-activity relationship (SAR) studies in drug design and for the rational design of new materials with tailored properties.

The molecular geometry, including bond lengths, bond angles, and torsion angles, dictates how a molecule interacts with its biological target or how it packs in a solid-state material. X-ray crystallography and computational modeling are the two primary techniques used to elucidate these structural details.

Methodologies for Determining Crystal Structure and Molecular Geometry

The determination of the three-dimensional structure of a molecule like 9H-carbazol-9-amine can be approached through experimental techniques, primarily single-crystal X-ray diffraction, and computational methods, such as Density Functional Theory (DFT).

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the atomic and molecular structure of a crystalline compound.[2] The process involves several key steps, from crystal growth to structure solution and refinement.

2.1.1. Crystal Growth

The initial and often most challenging step is to grow a high-quality single crystal of the compound of interest.[3][4] For a small organic molecule, several techniques can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed over several days, leading to the formation of crystals.[5]

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[5]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.[5]

2.1.2. Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[2] A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are recorded by a detector.[2]

2.1.3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined. The initial structural model is then refined to best fit the experimental data, resulting in a precise determination of atomic coordinates, bond lengths, and bond angles.[2]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting the molecular geometry of compounds that are difficult to crystallize or for complementing experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[1][6]

2.2.1. Geometry Optimization

The process begins with an initial guess of the molecular structure. A geometry optimization calculation is then performed, which systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy.[7][8] This lowest-energy conformation represents the most stable structure of the molecule in the gas phase.

2.2.2. Basis Set and Functional Selection

The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), def2-TZVP).[6] The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms. The selection of an appropriate combination is crucial for obtaining reliable results.

2.2.3. Frequency Calculations

Following a successful geometry optimization, a frequency calculation is typically performed. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the vibrational spectrum (e.g., IR and Raman) of the molecule.

Molecular Geometry of the Carbazole Core

While specific experimental data for 9H-carbazol-9-amine is not available, the crystal structures of numerous carbazole derivatives have been reported. These studies consistently show that the tricyclic carbazole ring system is essentially planar.[9][10][11] To provide an illustrative example, the following table summarizes selected bond lengths and angles for the carbazole core, based on published crystallographic data of a related derivative.

Table 1: Representative Bond Lengths and Angles of the Carbazole Core

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.385 | C1-C2-C3 | 121.0 |

| C2-C3 | 1.390 | C2-C3-C4 | 120.5 |

| C3-C4 | 1.385 | C3-C4-C4a | 118.9 |

| C4-C4a | 1.395 | C4-C4a-C9a | 121.2 |

| C4a-C9a | 1.420 | C4a-C9a-N9 | 108.5 |

| N9-C9a | 1.375 | C9a-N9-C8a | 109.0 |

| C1-C9a | 1.415 | C1-C9a-N9 | 130.3 |

| C4a-C5a | 1.480 | C5a-C5-C6 | 119.0 |

Note: These values are for illustrative purposes and are based on a representative carbazole derivative. Actual values for 9H-carbazol-9-amine may vary.

Visualizations

The following diagrams illustrate the experimental and computational workflows for determining molecular structure, as well as the fundamental structure of the 9H-carbazole core.

Caption: Workflow for determining crystal structure via X-ray diffraction.

Caption: Workflow for molecular geometry optimization using DFT.

References

- 1. tandfonline.com [tandfonline.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. How To [chem.rochester.edu]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. exercises:2018_uzh_cmest:geometry_optimization [CP2K Open Source Molecular Dynamics ] [cp2k.org]

- 9. (9H-Carbazol-9-ylmeth-yl)diethyl-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-3,4-dimethylisoxazol-5-amine - UM Research Repository [eprints.um.edu.my]

- 11. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 9H-Carbazol-9-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 9H-carbazol-9-amine represent a promising class of heterocyclic compounds with a diverse range of applications, particularly in the realm of drug discovery and materials science. Their unique electronic structure, characterized by a planar carbazole core and a tunable amino group, imparts them with significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Quantum chemical calculations have emerged as an indispensable tool for elucidating the structure-property relationships of these molecules at the atomic level, thereby accelerating the rational design of novel therapeutic agents and functional materials.[3][4][5]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of 9H-carbazol-9-amine derivatives. It details the computational methodologies, experimental validation techniques, and the interpretation of calculated properties. Furthermore, it explores the role of these derivatives in modulating key signaling pathways relevant to their therapeutic effects.

Computational Methodologies

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[6] DFT offers a favorable balance between computational accuracy and cost, making it well-suited for the study of relatively large molecules like carbazole derivatives.

Typical Computational Workflow

A standard workflow for performing DFT calculations on 9H-carbazol-9-amine derivatives involves several key steps:

-

Molecular Structure Input: The three-dimensional coordinates of the molecule are generated using molecular building software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step to ensure that the calculated properties correspond to a stable molecular geometry.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Once the optimized geometry is confirmed, various molecular properties can be calculated. These include:

-

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Spectroscopic Properties: Infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra can be simulated and compared with experimental data.

-

Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

-

The following diagram illustrates a typical workflow for quantum chemical calculations:

Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For carbazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a variety of properties.[7] The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly employed, with the latter providing higher accuracy at a greater computational cost.[7]

Experimental Protocols for Validation

Experimental validation is crucial to confirm the accuracy of theoretical predictions. Key experimental techniques used in conjunction with quantum chemical calculations for carbazole derivatives include:

Synthesis

The synthesis of 9H-carbazol-9-amine derivatives can be achieved through various methods, including the Ullmann condensation or the Buchwald-Hartwig amination for N-arylcarbazoles.[8] A general synthetic procedure for N-substituted carbazoles involves the reaction of carbazole with a suitable alkyl or aryl halide in the presence of a base.[2]

Spectroscopic Analysis

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to measure the electronic absorption and emission properties of the molecules. The experimentally determined absorption and emission maxima can be compared with the results of Time-Dependent DFT (TD-DFT) calculations.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. The calculated NMR chemical shifts can be correlated with the experimental spectra to confirm the structure of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. A comparison of the experimental and calculated IR spectra can aid in the assignment of vibrational frequencies.

Electrochemical Analysis

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule.[7] These experimental values can be used to estimate the HOMO and LUMO energy levels and compare them with the values obtained from DFT calculations.[7][8]

The following diagram illustrates the interplay between experimental and computational workflows:

Data Presentation: Calculated Properties of 9H-Carbazol-9-amine Derivatives

The following tables summarize key quantitative data obtained from DFT calculations for a selection of 9H-carbazol-9-amine derivatives. These values are crucial for understanding their electronic structure and reactivity.

Table 1: Frontier Molecular Orbital Energies of Substituted Carbazole Derivatives

| Derivative | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole-H | -H | -5.452 | -0.802 | 4.650 |

| Carbazole-OH | -OH | -5.558 | -0.858 | 4.700 |

| Carbazole-SH | -SH | -5.758 | -0.908 | 4.850 |

| Carbazole-CH3 | -CH3 | -5.452 | -0.950 | 4.502 |

Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[9]

Table 2: Calculated Electronic Properties of 3,6-Diaryl-N-hexylcarbazole Derivatives

| Derivative | Aryl Substituent | HOMO (eV) |

| 1 | Phenyl | -5.67 |

| 2 | p-Methoxyphenyl | -5.67 |

| 3 | p-Cyanophenyl | -5.92 |

| 4 | p-Acetophenyl | -5.90 |

| 5 | Pyrenyl | -5.70 |

| 6 | Biphenyl | -5.72 |

| 7 | Difluorophenyl | -5.85 |

| 8 | p-Nitrophenyl | -6.02 |

Data obtained from DFT calculations at the B3LYP/6-31G level of theory.*[10]

Signaling Pathways in Drug Development

Quantum chemical calculations, in conjunction with experimental studies, can provide valuable insights into the mechanism of action of drug candidates. For 9H-carbazol-9-amine derivatives, their anticancer and antimicrobial activities have been linked to the modulation of specific signaling pathways.

Anticancer Activity: Targeting JAK/STAT and MAPK/AKT Pathways

Several studies have suggested that the anticancer effects of carbazole derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase/protein kinase B (MAPK/AKT) pathways.[1][11][12]

The following diagram illustrates the inhibitory effect of carbazole derivatives on these pathways:

Antimicrobial Activity: Disruption of Microbial Processes

The antimicrobial mechanism of carbazole derivatives is multifaceted and can involve the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[13][14] Some derivatives have shown potent activity against a range of bacteria and fungi.[15][16] For instance, certain carbazole compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms.[2]

The following diagram depicts the general antimicrobial mechanisms of carbazole derivatives:

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and versatile framework for investigating the structure, properties, and reactivity of 9H-carbazol-9-amine derivatives. The synergy between computational modeling and experimental validation is crucial for advancing our understanding of these important molecules. This integrated approach not only accelerates the discovery of new drug candidates but also facilitates the design of novel materials with tailored electronic and optical properties. The insights gained from these studies will undoubtedly continue to drive innovation in the fields of medicinal chemistry and materials science.

References

- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. rroij.com [rroij.com]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide on the Electrochemical Behavior of 9H-Carbazol-9-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-carbazol-9-amine, a derivative of the heterocyclic compound carbazole, presents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. The introduction of an amino group at the 9-position of the carbazole nucleus fundamentally alters its electronic properties, influencing its reactivity and potential applications. Understanding the electrochemical behavior of this compound is paramount for its application in areas such as the development of novel redox-active pharmaceuticals, organic electronic materials, and as a scaffold in synthetic chemistry. This technical guide provides a comprehensive overview of the electrochemical characteristics of 9H-carbazol-9-amine, including its redox properties and proposed reaction mechanisms. While direct and extensive electrochemical data for 9H-carbazol-9-amine is limited in publicly accessible literature, this guide synthesizes available information on closely related carbazole derivatives to infer its expected behavior and provides a framework for its experimental investigation.

Core Electrochemical Properties

The electrochemical behavior of carbazole and its derivatives is predominantly characterized by oxidation processes, where the nitrogen-containing heterocyclic system readily donates electrons to form radical cations. The stability and subsequent reaction pathways of these radical cations are highly dependent on the nature and position of substituents on the carbazole ring.

For the parent 9H-carbazole, the initial electrochemical oxidation is an irreversible process that leads to the formation of a radical cation. This is a well-documented phenomenon and serves as a baseline for understanding the behavior of its derivatives.

Expected Influence of the 9-Amino Group

The presence of an amino group directly attached to the nitrogen atom at the 9-position in 9H-carbazol-9-amine is expected to significantly influence its electrochemical properties compared to the parent carbazole. Generally, amino groups are electron-donating, which would be anticipated to lower the oxidation potential of the molecule, making it easier to oxidize. However, the direct N-N linkage introduces unique electronic effects that may differ from amino groups substituted on the carbazole's aromatic rings.

Based on general principles and data from related compounds like 3-aminocarbazole, the oxidation of 9H-carbazol-9-amine is likely to be an irreversible process. The oxidation of 3-amino carbazole occurs at a significantly lower potential (approximately 0.4 V) compared to carbazole itself and proceeds as an irreversible one-step, one-electron process.[1] While a different isomer, this suggests that the amino substituent dramatically facilitates oxidation.

Quantitative Electrochemical Data

| Compound | Onset Oxidation Potential (Eonset vs. SCE) | Peak Oxidation Potential (Epa vs. SCE) | Process Characteristics | Reference |

| 9H-Carbazole | ~ +1.0 V | ~ +1.16 V | Irreversible | [2] |

| 3-Aminocarbazole | Not specified | ~ +0.4 V | Irreversible, one-electron | [1] |

| 9H-Carbazol-9-amine | Expected to be < +1.0 V | Hypothesized to be significantly lower than carbazole | Presumed Irreversible | - |

Note: The values for 9H-carbazol-9-amine are hypothetical and require experimental verification.

Experimental Protocols

To facilitate further research into the electrochemical behavior of 9H-carbazol-9-amine, a detailed experimental protocol for cyclic voltammetry is provided below. This protocol is based on standard methodologies used for the electrochemical analysis of carbazole derivatives.[3]

Cyclic Voltammetry of 9H-Carbazol-9-amine

1. Materials and Reagents:

-

9H-Carbazol-9-amine (synthesis detailed below)

-

Acetonitrile (CH3CN), anhydrous, electrochemical grade

-

Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)

-

Ferrocene (for internal potential referencing)

-

High-purity nitrogen or argon gas

2. Electrode System:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or foil.

3. Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in anhydrous acetonitrile. This will serve as the blank and solvent for the analyte.

-

Prepare a stock solution of 9H-carbazol-9-amine in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Deoxygenate all solutions by bubbling with high-purity nitrogen or argon for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurements.

4. Electrochemical Measurement:

-

Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then with acetonitrile, and dry completely.

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure it is free of interfering impurities within the desired potential window.

-

Add the 9H-carbazol-9-amine stock solution to the cell to achieve the desired final concentration.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak, and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process.

-

After the measurements of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc+ couple can be used as an internal reference.

Synthesis of 9H-Carbazol-9-amine

A reported synthesis of 9H-carbazol-9-amine involves the following steps:

-

Dissolve 25 g of carbazole in 250 ml of dimethylformamide.

-

Cool the solution in an ice-salt bath.

-

Add 42 g of potassium hydroxide portionwise.

-

To this mixture, add hydroxylamine-O-sulfonic acid.

-

After two hours, stir the mixture with water and extract with ethyl acetate.

-

Wash the organic extracts with water and brine.

-

After filtering, evaporate the solvent.

-

Elute the residue with 25% dichloromethane in hexane on a silica column to yield a mixture of carbazole and 9H-carbazol-9-amine.[1]

Signaling Pathways and Reaction Mechanisms

The electrochemical oxidation of 9H-carbazol-9-amine is expected to initiate a series of chemical reactions. While a definitive pathway has not been experimentally elucidated for this specific compound, a proposed mechanism can be inferred from the known chemistry of carbazoles.

The following diagram illustrates a plausible electrochemical oxidation pathway for 9H-carbazol-9-amine.

Caption: Proposed electrochemical oxidation pathway of 9H-carbazol-9-amine.

The initial step is a one-electron oxidation at the anode to form a radical cation. Due to the high reactivity of radical cations of carbazoles lacking substitution at the 3 and 6 positions, this intermediate is likely to undergo rapid subsequent reactions, such as dimerization or polymerization, leading to the irreversibility of the overall process.

The following diagram illustrates the experimental workflow for the electrochemical characterization of 9H-carbazol-9-amine.

Caption: Experimental workflow for cyclic voltammetry analysis.

Conclusion

The electrochemical behavior of 9H-carbazol-9-amine is a critical area of study for unlocking its full potential in various scientific and technological fields. While direct experimental data remains scarce, this technical guide provides a foundational understanding based on the well-established electrochemistry of the carbazole scaffold and the anticipated influence of the 9-amino substituent. The provided experimental protocol offers a robust starting point for researchers to quantitatively determine the redox properties of this intriguing molecule. Future studies should focus on performing these detailed electrochemical investigations and elucidating the precise mechanisms of the subsequent chemical reactions of the electrochemically generated intermediates. Such data will be invaluable for the rational design of novel materials and therapeutic agents based on the 9H-carbazol-9-amine framework.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Carbazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-based compounds are a critical class of materials with wide-ranging applications in organic electronics, pharmaceuticals, and materials science. Their inherent electronic properties, such as good hole transport capabilities, and their high photoluminescence quantum yield make them suitable for use in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors.[1][2] In the pharmaceutical realm, the carbazole scaffold is a key component in various bioactive molecules.[3][4] The performance and longevity of devices and the stability of pharmaceutical formulations containing these compounds are intrinsically linked to their thermal stability. Understanding the thermal behavior and degradation pathways of carbazole derivatives is therefore of paramount importance for designing robust and reliable materials and products.

This technical guide provides a comprehensive overview of the thermal stability and degradation of carbazole-based compounds. It includes a compilation of quantitative thermal property data, detailed experimental protocols for thermal analysis, and an exploration of the degradation mechanisms.

Thermal Properties of Carbazole-Based Compounds

The thermal stability of carbazole-based compounds is typically characterized by several key parameters:

-

Decomposition Temperature (Td): The temperature at which the material begins to chemically decompose. It is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs, as measured by Thermogravimetric Analysis (TGA).

-

Glass Transition Temperature (Tg): The temperature at which an amorphous or semi-crystalline material transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for amorphous thin-film devices, as a high Tg contributes to morphological stability.[5] It is determined using Differential Scanning Calorimetry (DSC).

-

Melting Point (Tm): The temperature at which a crystalline solid transforms into a liquid. This is also determined by DSC.

The inherent thermal stability of the carbazole scaffold is high, with the parent carbazole having a melting point of 246.3 °C and a boiling point of 354.69 °C.[3] Functionalization of the carbazole core can significantly influence these thermal properties.

Small Molecule Carbazole Derivatives

The tables below summarize the thermal properties of various small molecule carbazole derivatives, which are often used in OLEDs and other organic electronic devices.

| Compound Name/Structure | Td (°C) | Tg (°C) | Tm (°C) | Application/Reference |

| Carbazole | - | - | 244-246 | Parent Compound |

| 3,6-Di(N-carbazolyl)carbazole | >400 | - | - | OLED Host Material[6] |

| FCzTPA | >400 | >190 | - | Hole Transport Material[1][7] |

| FCzDPNA | >400 | >190 | - | Hole Transport Material[1][7] |

| PCIC | 482 (5% weight loss) | 98 | - | OLED Host Material[8] |

Carbazole-Based Polymers

Polymers containing carbazole moieties, either in the main chain or as pendant groups, generally exhibit high thermal stability, making them suitable for various applications, including as host materials in polymer light-emitting diodes (PLEDs).

| Polymer Name/Structure | Td (°C) (5% weight loss) | Tg (°C) | Reference |

| Poly(N-vinylcarbazole) (PVK) | ~300-400 | ~200 | [9] |

| 2,7-CPFDA/TFDB/BPDA Copolymer PI | 552-563 | 354-380 | [10] |

| 2,7-CPFDA/TFDB/6FDPDA Copolymer PI | - | 456 | [10] |

| Poly(1,8-carbazole) (P1) | ~250 | - | [11] |

| Poly(1,8-carbazole-co-fluorene) (P2) | ~267 | - | [11] |

| Poly(1,8-carbazole-co-bithiophene) (P3) | ~267 | - | [11] |

| Poly(1,8-carbazolylene-ethynylene) (P4) | 340 | - | [11] |

| Carbazole-based dendritic conjugated polymer | >282 | - | [12] |

Experimental Protocols for Thermal Analysis

Accurate and reproducible characterization of thermal properties is essential. The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology (based on ASTM E1131, ISO 11358):

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves using standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried carbazole-based compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Ensure the sample is in a powdered or finely divided form to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air) and set the purge gas flow rate, typically between 20-50 mL/min.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).

-

-

Data Analysis:

-

Plot the sample mass (or weight percent) as a function of temperature.

-

The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) is observed.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of glass transition temperature (Tg) and melting point (Tm).

Methodology (based on ASTM D3418, ISO 11357):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Set the purge gas (typically nitrogen) flow rate, usually around 20-50 mL/min.

-

-

Heating and Cooling Program:

-

First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point or glass transition to erase its previous thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., below its Tg).

-

Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Glass Transition (Tg): Determined as the midpoint of the step-like change in the heat flow curve.

-

Melting Point (Tm): Determined as the peak temperature of the endothermic melting peak.

-

Thermal Degradation of Carbazole-Based Compounds

The thermal degradation of carbazole-based compounds involves the breaking of chemical bonds, leading to the formation of smaller, volatile fragments and a solid residue (char). The specific degradation pathway depends on the molecular structure of the compound and the conditions of thermal stress (e.g., temperature, atmosphere).

General Degradation Mechanisms

At elevated temperatures, the degradation of the carbazole core can proceed through several mechanisms, including:

-

C-N Bond Cleavage: The bonds between the nitrogen atom and the aromatic rings can break.

-

C-C Bond Cleavage: The bonds within the benzene rings can rupture.

-

Condensation Reactions: Formation of larger, more condensed aromatic structures (polycarbazoles).[13]

The pyrolysis of carbazole has been shown to produce a variety of products, including aromatic hydrocarbons, nitrogen-containing compounds (such as ammonia and hydrogen cyanide), and light gases like methane and hydrogen.[13]

Degradation Pathway of Carbazole

A simplified representation of the thermal degradation of the carbazole molecule is illustrated below. High temperatures can lead to homolytic cleavage of the C-N and C-H bonds, generating radical species that can then undergo further reactions.

Caption: Simplified thermal degradation pathway of carbazole.

Experimental Workflow for Degradation Analysis

To elucidate the degradation mechanism of a carbazole-based compound, a combination of analytical techniques is often employed. A typical experimental workflow is shown below.

Caption: Experimental workflow for analyzing thermal degradation.

Conclusion

The thermal stability of carbazole-based compounds is a critical factor influencing their performance and reliability in various applications. This guide has provided a comprehensive overview of their thermal properties, standardized experimental protocols for their characterization, and insights into their degradation mechanisms. Carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300-400 °C.[1][5] The strategic functionalization of the carbazole core allows for the tuning of thermal properties like Tg to meet the demands of specific applications, such as enhancing the morphological stability of thin-film devices. A thorough understanding of the thermal behavior and degradation pathways is essential for the rational design of next-generation, high-performance carbazole-based materials for the fields of organic electronics and pharmaceuticals.

References

- 1. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbazole - Wikipedia [en.wikipedia.org]

- 4. POLY(N-VINYLCARBAZOLE) | 25067-59-8 [chemicalbook.com]

- 5. akjournals.com [akjournals.com]

- 6. nbinno.com [nbinno.com]

- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 9. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Derivatization of Novel 9H-Carbazol-9-amine Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The carbazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, 9H-carbazol-9-amine and its derivatives represent a unique class of molecules with considerable potential for further functionalization. This technical guide provides a detailed protocol for the synthesis of the parent 9H-carbazol-9-amine and explores key methodologies for its derivatization to generate novel compound libraries for screening and drug development. Furthermore, it touches upon the biological context, highlighting the role of carbazole derivatives as inhibitors of critical cellular pathways.

Introduction

Carbazole, a tricyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its rigid, planar geometry and electron-rich nature. These characteristics allow carbazole-containing molecules to intercalate with DNA and interact with various enzymatic targets. Consequently, carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.

While extensive research has focused on substitutions at the carbon skeleton or N-alkylation/arylation of the carbazole nitrogen, the synthesis of derivatives from 9H-carbazol-9-amine—where an amino group is directly attached to the pyrrolic nitrogen—remains a compelling area for exploration. The N-amino moiety serves as a versatile synthetic handle for introducing diverse functional groups, enabling the systematic modulation of physicochemical properties and biological activity. This guide details the synthesis of the 9H-carbazol-9-amine core and proposes pathways for its subsequent derivatization.

Synthesis of the Core Scaffold: 9H-Carbazol-9-amine

The foundational step is the direct amination of the carbazole nitrogen. A reliable method involves the deprotonation of carbazole followed by electrophilic amination.

Experimental Workflow: Synthesis of 9H-Carbazol-9-amine

The synthesis proceeds via a two-step, one-pot reaction as illustrated below.

Caption: Workflow for the synthesis of 9H-carbazol-9-amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-amination of carbazole.[1]

-

Dissolution: Dissolve 25 g of carbazole in 250 mL of dimethylformamide (DMF) in a suitable reaction vessel.

-

Cooling: Cool the solution using an ice-salt bath.

-

Deprotonation: Add 42 g of potassium hydroxide (KOH) portionwise to the cooled solution while stirring. Maintain the temperature during this exothermic addition.

-

Amination: To this mixture, add hydroxylamine-O-sulfonic acid.

-

Reaction: Allow the reaction to stir for two hours, monitoring progress by TLC if desired.

-

Workup: Quench the reaction mixture by stirring with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic extracts sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with 25% dichloromethane in hexane. This yields the product, typically as a mixture with unreacted carbazole.[1]

Reaction Data

| Parameter | Value | Reference |

| Starting Material | Carbazole (25 g) | [1] |

| Yield | 9.5 g (mixture of product and carbazole) | [1] |

| Purification | Silica Column Chromatography | [1] |

Synthesis of Novel Derivatives

The primary amine group of 9H-carbazol-9-amine is a nucleophilic center that can be readily derivatized. The following sections outline key synthetic strategies.

Strategy 1: Schiff Base (Imine) Formation

Condensation of 9H-carbazol-9-amine with various aldehydes and ketones provides a straightforward route to novel imine derivatives, which are valuable intermediates and have shown a wide range of biological activities in other molecular scaffolds.

Caption: General workflow for Schiff base synthesis.

-

Dissolve 9H-carbazol-9-amine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring for product formation via TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If no precipitate forms, concentrate the mixture and purify the residue by recrystallization or column chromatography.

Strategy 2: Acylation

Reaction with acyl chlorides or anhydrides yields N-amido-carbazole derivatives, introducing a stable amide linkage that is prevalent in many pharmaceuticals.

Caption: General workflow for N-acylation.

-

Dissolve 9H-carbazol-9-amine (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Add a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with the organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Biological Context and Potential Mechanisms of Action

Carbazole derivatives are known to target fundamental cellular processes, making them attractive candidates for anticancer therapies. One such target is DNA methyltransferase 1 (DNMT1), an enzyme often overexpressed in cancer cells that is responsible for maintaining DNA methylation patterns and silencing tumor suppressor genes.

A recent study identified novel 3-(9H-carbazol-9-yl)propanoic acid derivatives as potent DNMT1 inhibitors, with IC50 values in the low micromolar to nanomolar range.[2] Inhibition of DNMT1 leads to the re-expression of tumor suppressor genes, ultimately triggering apoptosis and inhibiting cancer cell proliferation.

Signaling Pathway: DNMT1 Inhibition by Carbazole Derivatives

Caption: Inhibition of DNMT1 by carbazole derivatives.

Summary of Biological Activities of Carbazole Derivatives

The broader class of carbazole derivatives has been extensively studied for various biological effects.

| Biological Activity | Target/Organism | Reference |

| Anticancer | DNA Methyltransferase 1 (DNMT1) | [2] |

| Antimicrobial | S. aureus, B. subtilis, E. coli, P. aeruginosa | [3] |

| Antifungal | C. albicans, A. niger | [3] |

| Neuroprotective | Antioxidative activity with GSH-independent mechanism | [3] |

Conclusion

The 9H-carbazol-9-amine scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic protocol for the core molecule is robust, and the N-amino group provides a versatile anchor for chemical diversification through well-established reactions like Schiff base formation and acylation. The demonstrated potential of related carbazole structures to inhibit critical cancer targets like DNMT1 underscores the value of synthesizing and screening new libraries of these derivatives. This guide provides the foundational knowledge for researchers to explore this promising chemical space.

References

- 1. prepchem.com [prepchem.com]

- 2. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of N-Substituted Carbazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-substituted carbazole compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of biological activities, making them promising candidates in drug discovery and materials science. Their unique electronic and photophysical properties, coupled with their diverse pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities, have garnered significant attention within the scientific community. This technical guide provides a comprehensive overview of the characterization of N-substituted carbazole compounds, detailing experimental protocols for their synthesis and analysis, presenting key quantitative data, and illustrating relevant biological pathways.

I. Physicochemical and Biological Activity Data of N-Substituted Carbazoles

The biological efficacy of N-substituted carbazoles is highly dependent on the nature and position of the substituents on the carbazole core. The following tables summarize key quantitative data from various studies, providing a comparative overview of their anticancer, antimicrobial, and neuroprotective properties.

Table 1: Anticancer Activity of N-Substituted Carbazole Derivatives

| Compound Class | Cell Line(s) | Assay | Activity Metric | Value | Reference |

| N-substituted pyrrolocarbazoles | PA1 (ovarian), PC3, DU145 (prostate) | Pim-kinase inhibition | IC50 | 46–75 nM | [1][2] |

| PA1, PC3, DU145 | Antiproliferative | MIC | 8–20 µM | [1][2] | |

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | MCF-7 (breast) | Cytotoxicity | LC50 | 35.6–80.0 µg/mL | [1] |

| N-substituted carbazole imidazolium salts | HL-60, SMMC-7721, MCF-7, SW480 | Cytotoxicity (MTS assay) | IC50 | 0.51–2.48 µM | [3] |

| Carbazole derivatives with oxadiazole | HepG2, HeLa, MCF7 | Antiproliferative | IC50 | 6.44–10.09 µM | [4] |

Table 2: Antimicrobial Activity of N-Substituted Carbazole Derivatives

| Compound Class | Microorganism(s) | Assay | Activity Metric | Value/Zone of Inhibition | Reference |

| N-substituted carbazoles with 1,2,4-triazole moiety | Candida albicans | Antifungal | MIC | 2–4 µg/mL | [1] |

| N-substituted carbazoles with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | Antibacterial | MIC | 1–8 µg/mL | [1] |

| 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo-[2][5]-indole-1-yl-amino-ethanones | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, A. niger | Disc Diffusion | Zone of Inhibition | 16.82–26.08 mm (at 50 µg/mL) | [1] |

| N-substituted carbamates and sulphonamides | S. aureus, B. subtilis, E. coli, A. niger, C. albicans, F. oxysporium | Antimicrobial | Zone of Inhibition | 12.6–22.3 mm (at 100 µg/mL) | [6] |

Table 3: Neuroprotective Activity of N-Substituted Carbazole Derivatives

| Compound Class | Cell Line/Model | Assay | Concentration for Effect | Observed Effect | Reference |

| 2-phenyl-9-(p-tolyl)-9H-carbazole | HT22 neuronal cells (glutamate/homocysteic acid-induced injury) | Neuroprotection | 3 µM | Considerable neuroprotective ability | [1][7] |

| N-alkyl-carbazoles | In vitro model of Alzheimer's disease | Aβ peptide accumulation | 10 µM | 30–70% increase in soluble Aβ peptides | [1] |

| N-phenyl substituted carbazoles | HT22 neuronal cells | Neuroprotection | 30 µM | Significant neuroprotective activity | [6] |

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N-substituted carbazole compounds, as well as for the evaluation of their biological activities.

A. Synthesis of N-Substituted Carbazoles

1. Ullmann Condensation for N-Arylation

This protocol describes a copper-catalyzed C-N cross-coupling reaction, a common method for the synthesis of N-aryl carbazoles.

-

Materials: Carbazole, appropriate aryl halide (e.g., 2-bromopyridine derivative), copper(I) chloride (CuCl), 1-methyl-imidazole (ligand), lithium tert-butoxide (t-BuOLi) (base), and a suitable solvent (e.g., toluene or dioxane).

-

Procedure:

-

To an oven-dried reaction vessel, add carbazole (1.0 equiv.), the aryl halide (1.2 equiv.), CuCl (0.1 equiv.), 1-methyl-imidazole (0.2 equiv.), and t-BuOLi (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted carbazole.

-

B. Physicochemical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of newly synthesized compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified N-substituted carbazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their chemical environments.

-

¹³C NMR: Obtain the carbon NMR spectrum to identify the number of non-equivalent carbons.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed to establish connectivity between protons and carbons, confirming the overall structure.

-

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values, which collectively provide a detailed structural map of the molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (Solid Samples):

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[8][9]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]

-

-

Data Acquisition: Place the prepared sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-N, C=O, aromatic C-H) to confirm the successful synthesis and functionalization of the carbazole core.